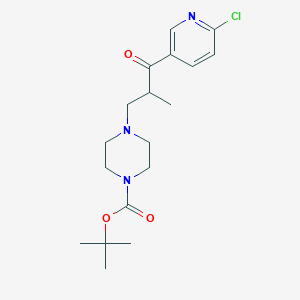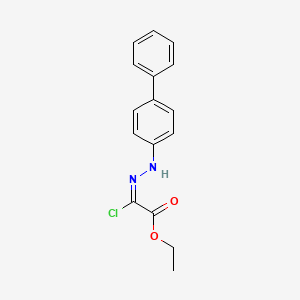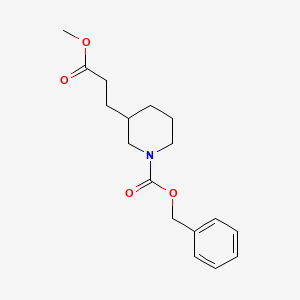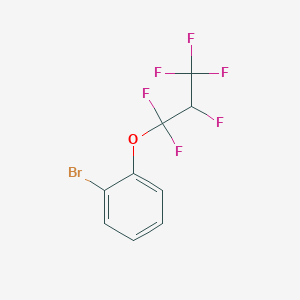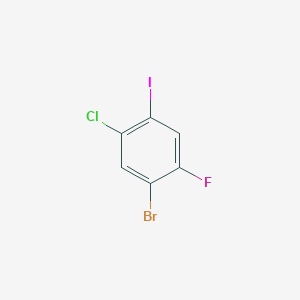
4-Bromo-2-chloro-5-fluoroiodobenzene
Übersicht
Beschreibung
4-Bromo-2-chloro-5-fluoroiodobenzene is a chemical compound with the CAS Number: 1000572-73-5. It has a molecular weight of 335.34 . The IUPAC name for this compound is 1-bromo-5-chloro-2-fluoro-4-iodobenzene . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Wissenschaftliche Forschungsanwendungen
Electrochemical Fluorination of Aromatic Compounds
The study by Horio et al. (1996) explores the electrochemical fluorination of halobenzenes, revealing insights into the formation mechanisms of various fluorinated compounds. This research could suggest applications of 4-Bromo-2-chloro-5-fluoroiodobenzene in synthesizing fluorinated aromatic compounds, which are valuable in pharmaceuticals, agrochemicals, and material science (Horio et al., 1996).
Halogen Bonding and Structural Determinants
Pigge et al. (2006) highlight the importance of halogen bonding in determining the structures of halogenated compounds. The study suggests that compounds like this compound could play a role in designing materials and molecules where halogen bonding is a critical structural element (Pigge, Vangala, & Swenson, 2006).
Photoreactions and Aromatic Substitution
Research on photoreactions of halogenobenzenes, as discussed by Bryce-Smith et al. (1980), provides insights into reactions involving carbon-halogen bonds. This could imply applications of this compound in photochemical synthesis and organic transformations (Bryce-Smith, Dadson, & Gilbert, 1980).
Biodegradation of Halogenated Compounds
Santos et al. (1999) examine the biodegradation of various halogenated benzenes, including chlorobenzene and bromobenzene. This study could suggest environmental or bioremediation applications, where this compound might be degraded or transformed by microbial action, aiding in the detoxification of polluted sites (Santos, Lamarca, Gilges, & New, 1999).
Fluorination Techniques and Synthons Preparation
Gail and Coenen (1994) report on a one-step preparation of fluorine-18 labeled synthons, including 4-fluorobromo- and 4-fluoroiodobenzene. This could indicate potential uses of this compound in the preparation of radio-labeled compounds for medical imaging and diagnostic applications (Gail & Coenen, 1994).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds are often used in various transition metal-mediated c-c and c-n cross-coupling reactions .
Mode of Action
It is known that halogenated aromatic compounds like this can participate in various chemical reactions, including transition metal-mediated cross-coupling reactions .
Pharmacokinetics
The physical properties of the compound, such as its molecular weight (33534) and solid physical form , could influence its pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-chloro-5-fluoroiodobenzene. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Furthermore, the compound’s efficacy could be influenced by factors such as pH, presence of other chemicals, and specific conditions of the reaction environment.
Eigenschaften
IUPAC Name |
1-bromo-5-chloro-2-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFEZDAWMIXHIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661531 | |
| Record name | 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1000572-73-5 | |
| Record name | 1-Bromo-5-chloro-2-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Amino-1-(3-aminophenyl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B1500216.png)
![2',6'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B1500217.png)

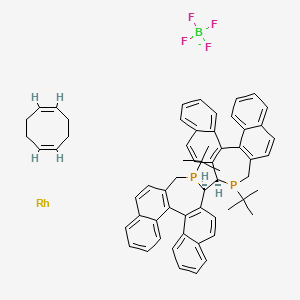

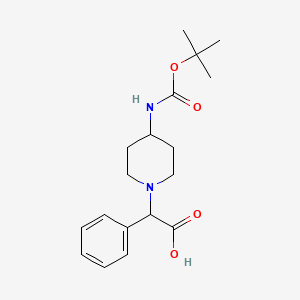
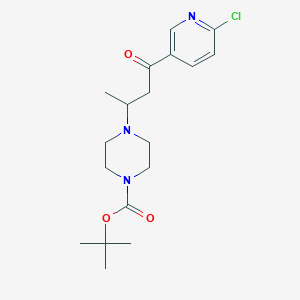
![4-(2,7-Dioxo-[1,3]diazepan-1-yl)benzenesulfonylchloride](/img/structure/B1500230.png)
